8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane is a heterocyclic compound characterized by its unique spiro structure, which includes both nitrogen and oxygen atoms. Its molecular formula is , and it is classified under spirocyclic compounds, which are known for their distinctive ring systems that contribute to various chemical properties and biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential interactions with sigma receptors, which play a role in several neurological processes.
The synthesis of 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane typically involves several key steps:
The reaction conditions may include solvents like dimethylformamide or tetrahydrofuran, and the use of catalysts can enhance yields. Purification methods such as chromatography are employed to isolate the desired product from by-products.
The molecular structure of 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane features a spiro arrangement where a single carbon atom is shared between two rings—one containing an oxygen atom and the other a nitrogen atom. This structural configuration contributes to its unique reactivity and biological properties.
8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane can undergo various chemical transformations:
Common solvents used in these reactions include ethanol and dichloromethane, and reaction conditions are optimized for yield and purity.
The primary mechanism of action for 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane involves its interaction with sigma receptors, specifically sigma-1 receptors. These receptors are implicated in modulating neurotransmitter release and have been associated with various neuroprotective effects.
Research indicates that derivatives of this compound exhibit nanomolar affinity for sigma-1 receptors, suggesting significant potential for therapeutic applications in neurological disorders.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structure and purity.
8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Spirocyclic architectures have revolutionized medicinal chemistry by addressing limitations of planar bioactive compounds. Characterized by a shared atom connecting two perpendicular rings, these scaffolds impart three-dimensional complexity that enhances target selectivity, reduces metabolic vulnerability, and improves solubility profiles. The 1-oxa-8-azaspiro[4.5]decane core—a saturated heterocyclic system featuring oxygen and nitrogen atoms within a spiro-fused cyclohexane-tetrahydropyran topology—emerged prominently in the early 2000s. This followed seminal work on spirocyclic sigma receptor ligands like 8-[4-(2-fluoroethoxy)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane (Ki(σ₁) = 5.4 ± 0.4 nM), which demonstrated nanomolar receptor affinity despite low lipophilicity [2] [3]. Such findings challenged Glennon’s pharmacophore model, suggesting greater flexibility in sigma receptor binding regions than previously theorized [2]. Consequently, the structural simplification from dioxa to monoxa variants (e.g., 1-oxa-8-azaspiro[4.5]decane) gained traction as a strategy to enhance metabolic stability while preserving receptor engagement—a critical advancement for central nervous system (CNS) therapeutics.
8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane (IUPAC: 8-benzyl-1-oxa-8-azaspiro[4.5]decane; CAS: 1055928-05-6; MW: 259.30 g/mol) exemplifies strategic hybridization of spirocyclic and heterocyclic pharmacophores. Its core comprises a cyclohexane ring spiro-fused at C4 to a tetrahydropyran (oxane) ring, creating a rigid, non-planar bicycle with defined stereochemistry. The nitrogen atom at position 8 is functionalized with a phenylmethyl group, introducing aromatic π-system interactions critical for sigma receptor binding [4] [6]. Key structural features include:
Table 1: Structural and Physicochemical Profile
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₃ (free base) |
CAS Registry | 1055928-05-6 |
Molecular Weight | 275.34 g/mol |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 38.3 Ų |
cLogP (Predicted) | 2.8 |
Derivatives like 8-(4-(2-fluoroethoxy)benzyl substitutions further demonstrate how side-chain modifications tune affinity and selectivity [2]. The scaffold’s synthetic versatility—amenable to N-alkylation, oxidation, and ring functionalization—enables precise optimization of pharmacological and pharmacokinetic properties.
Table 2: Structural Analogs and Key Modifications
Compound | Core Structure | Substituent | Key Property |
---|---|---|---|
1-Oxa-8-azaspiro[4.5]decane | Base scaffold | H at N8 | CAS 176-92-1 [6] |
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Ketal-oxidized | Boc at N8 | MW 255.31 g/mol [5] |
2-Oxa-8-azaspiro[4.5]decane-1,3-dione | Dicarbonyl variant | Benzyl at N8 | cLogP 2.3 [4] |
The sigma-1 receptor (σ₁R), a chaperone protein enriched in mitochondrial-associated endoplasmic reticulum membranes (MAMs), regulates cellular responses to stress, including calcium signaling, mitochondrial energy production, and protein folding. Dysregulation of σ₁R is implicated across neurodegenerative pathologies (Alzheimer’s, Parkinson’s, ALS) and oncology, making it a high-value target for therapeutic and diagnostic innovation [2] [9]. 8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane derivatives exhibit exceptional promise as σ₁R-selective ligands due to:
Table 3: Sigma Receptor Affinity and Selectivity of Key Derivatives
Derivative | Ki(σ₁) (nM) | Ki(σ₂) (nM) | σ₂/σ₁ Selectivity | Log D |
---|---|---|---|---|
Compound 1 (Dioxolane) | 5.4 ± 0.4 | 162 ± 12 | 30 | 2.1 |
Compound 8 (Monoxa) | 0.47 | 20.7 | 44 | 1.9 |
[¹⁸F]FTC-146 | 0.43 | 63.2 | 147 | 2.4 |
These properties underpin therapeutic applications: σ₁R activation by spirocyclic ligands amplifies neurotrophic signaling (BDNF, GDNF), suppresses neuroinflammation, and restores proteostasis—mechanisms validated in SOD1-G93A ALS mice where PRE-084 improved motor neuron survival by 40% [9]. Concurrently, diagnostic applications leverage radiolabeled versions (e.g., [¹⁸F]8) for positron emission tomography (PET) imaging of σ₁R density in neurodegeneration. Blocking studies in mice confirm specificity, with SA4503 reducing brain tracer retention by 70–75% [3] [9]. This dual diagnostic-therapeutic potential positions 8-(phenylmethyl)-1-oxa-8-azaspiro[4.5]decane as a versatile scaffold in precision medicine.
Comprehensive Compound Listing
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9